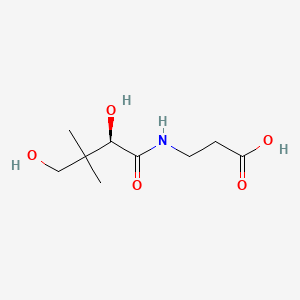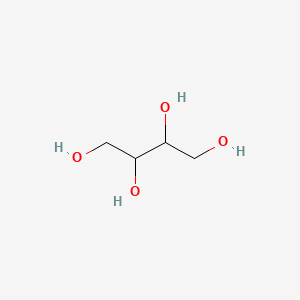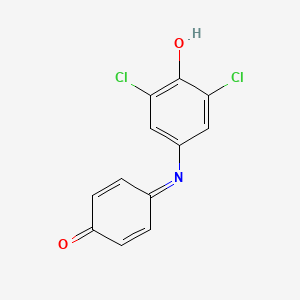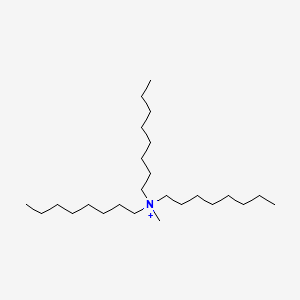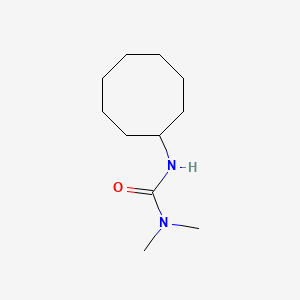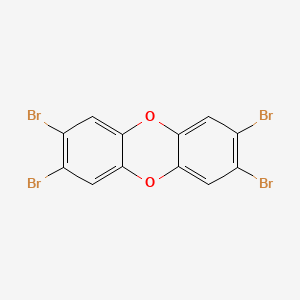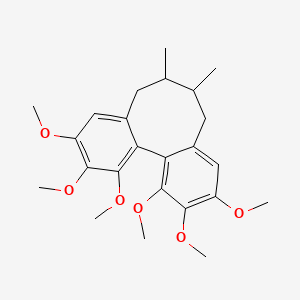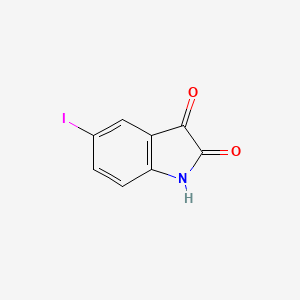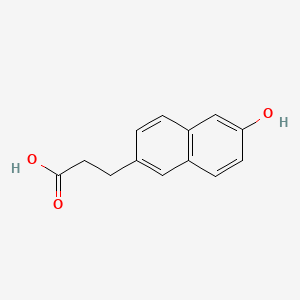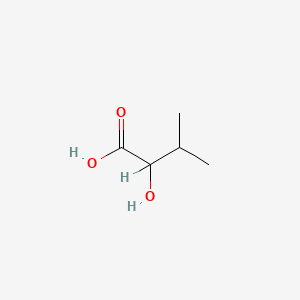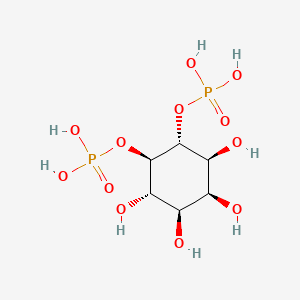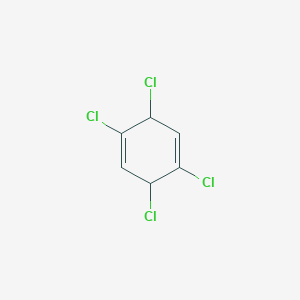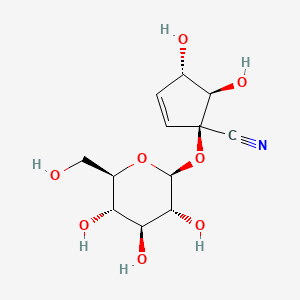
2-Cyclopentene-1-carbonitrile, 1-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-,(1alpha,4alpha,5beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gynocardin is a cyanogenic glycoside.
Applications De Recherche Scientifique
Cyclopentenoid Cyanohydrin Glycosides
Cyclopentenoid cyanohydrin glycosides like passicapsin and passibiflorin, related to 2-Cyclopentene-1-carbonitrile, exhibit unique sugar residues and structural properties. These glycosides have been characterized using NMR spectroscopy and selective acid-catalyzed cleavage techniques, emphasizing their distinct biochemical structures (Olafsdottir, Cornett, & Jaroszewski, 1989).
Novel Cyclopentenoid Cyanohydrin Rhamnoglucosides
Novel cyclopentenoid cyanohydrin glycosides have been isolated from the Indian medicinal plant Hydnocarpus Pentandra. These compounds are characterized by unique structural features, contributing to their potential medicinal applications (Jaroszewski, Bruun, Clausen, & Cornett, 1988).
Hydrolysis of Cyclopentenoid Cyanohydrin Glucosides
Cyclopentenoid cyanohydrin glucosides, when hydrolyzed enzymatically, yield chiral hydroxylated 2-cyclopentene-1-ones. These compounds are of interest as synthetic intermediates due to their distinct chiral properties (Jaroszewski, Andersen, & Billeskov, 1987).
Cyanohydrin Glycosides of Passifloraceae
The study of cyanohydrin glycosides in plants like Passiflora and Adenia has revealed significant variations in their chemical structures. This research provides insights into the diversity of cyclopentenoid glycosides in different plant species (Olafsdottir, Andersen, & Jaroszewski, 1989).
Cyanogenesis in Endemic Plants
The isolation of passibiflorin from Passiflora colinvauxii, a plant endemic to the Galapagos Islands, demonstrates the occurrence of bisglycosidic cyclopentanoids in Passiflora. This research contributes to understanding the chemotaxonomic implications of cyclopentenoid compounds in specific plant species (Adsersen, Brimer, Olsen, & Jaroszewski, 1993).
Monohydroxylated Cyclopentenone Cyanohydrin Glucosides
Investigation into plants like Kiggelaria africana and Carpotroche brasiliensis has revealed the presence of unique 1-(β- D -glucopyranosyloxy)-4-hydroxy-2-cyclopentene-1-carbonitriles. These studies help in understanding the structural diversity of cyclopentenoid cyanohydrins in various plant families (Jaroszewski & Olafsdottir, 1987).
Propriétés
Nom du produit |
2-Cyclopentene-1-carbonitrile, 1-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-,(1alpha,4alpha,5beta)- |
|---|---|
Formule moléculaire |
C12H17NO8 |
Poids moléculaire |
303.26 g/mol |
Nom IUPAC |
(1R,4S,5R)-4,5-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclopent-2-ene-1-carbonitrile |
InChI |
InChI=1S/C12H17NO8/c13-4-12(2-1-5(15)10(12)19)21-11-9(18)8(17)7(16)6(3-14)20-11/h1-2,5-11,14-19H,3H2/t5-,6+,7+,8-,9+,10+,11-,12+/m0/s1 |
Clé InChI |
HASDUOHKNMHNJA-GDLVSTOPSA-N |
SMILES isomérique |
C1=C[C@]([C@@H]([C@H]1O)O)(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
C1=CC(C(C1O)O)(C#N)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trisodium 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B1210583.png)
